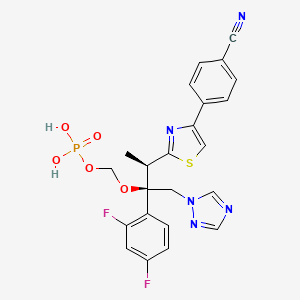
伏拉康唑
概述
描述
Fosravuconazole, known by its trade name Nailin, is a triazole antifungal agent. It is primarily used in Japan for the treatment of onychomycosis, a fungal infection of the nail. Fosravuconazole is a prodrug that is converted into ravuconazole, which exerts the antifungal effects .
科学研究应用
Fosravuconazole has a broad spectrum of activity, making it suitable for the treatment of various fungal infections. It is primarily indicated for the management of invasive aspergillosis, a life-threatening fungal infection commonly affecting immunocompromised individuals . Additionally, fosravuconazole has shown promise in treating mycetoma, a chronic disabling disease caused by fungi. Clinical trials have demonstrated that fosravuconazole is safe, patient-friendly, and effective in treating eumycetoma .
作用机制
Fosravuconazole acts by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, fosravuconazole disrupts the integrity of the fungal cell membrane, leading to cell death and eradication of the infection .
安全和危害
Fosravuconazole should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed. In case of accidental release, personnel should be evacuated to safe areas .
未来方向
Fosravuconazole has shown promise in the treatment of mycetoma, a serious condition . The Phase II clinical trial found that oral fosravuconazole was safe, patient-friendly, and effective in treating eumycetoma . Furthermore, a large-scale analysis of actual clinical practice outcomes demonstrated excellent efficacy of F-RVCZ therapy in a variety of patients . Given these results and the ease of oral administration, Fosravuconazole is a promising drug for the treatment of onychomycosis .
生化分析
Biochemical Properties
Fosravuconazole interacts with various enzymes and proteins in its role as an antifungal agent. As a prodrug, it is metabolized into ravuconazole, which exerts broad and potent antifungal activity . The nature of these interactions involves the inhibition of ergosterol synthesis, a key component of fungal cell membranes .
Cellular Effects
Fosravuconazole has significant effects on various types of cells, particularly fungal cells. It disrupts the integrity of fungal cell membranes by inhibiting the synthesis of ergosterol . This leads to cell wall rupture and ultimately, the death of the fungal cell .
Molecular Mechanism
The molecular mechanism of action of Fosravuconazole involves its conversion into ravuconazole, which inhibits the enzyme responsible for the synthesis of ergosterol . This results in the disruption of the fungal cell membrane and eventually leads to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, Fosravuconazole has shown to be effective over time. It has been observed to have a long-lasting effect on inhibiting fungal growth
Metabolic Pathways
Fosravuconazole is involved in the metabolic pathway related to the synthesis of ergosterol . It acts as an inhibitor in this pathway, disrupting the production of ergosterol, a crucial component of fungal cell membranes .
Transport and Distribution
As a prodrug, it is likely that it is transported into cells where it is metabolized into its active form, ravuconazole .
Subcellular Localization
Given its role as an inhibitor of ergosterol synthesis, it is likely that it localizes to the site of ergosterol synthesis within the cell .
准备方法
The preparation of fosravuconazole involves the synthesis of its active form, ravuconazole. The synthetic route begins with the conversion of methyl ester to a morpholine amide in the presence of catalytic sodium methoxide. The alcohol is then protected to generate tetrahydropyranyl ether. Grignard reagent formation from the corresponding bromide is monitored in real-time using infrared reaction monitoring. This reagent is then reacted with amide to produce aryl ketone. Corey−Chaykovsky epoxidation and subsequent epoxide opening are performed in a single-step process. The epoxide is then opened to form alcohol, and the tetrahydropyranyl protecting group is removed to generate an intermediate diol. This diol is converted to trisubstituted epoxide via selective mesylation of the secondary alcohol .
For industrial production, fosravuconazole is O-alkylated with di-tert-butyl chloromethylphosphate to furnish phosphate ester. The ester is then subjected to trifluoroacetic acid and aqueous sodium hydroxide to provide the free acid, which is subsequently converted to fosravuconazole L-lysine ethanolate .
化学反应分析
Fosravuconazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert fosravuconazole into its active form, ravuconazole.
Substitution: Substitution reactions can occur at the triazole ring, leading to the formation of different derivatives.
Common reagents used in these reactions include sodium methoxide, Grignard reagents, and trifluoroacetic acid. The major products formed from these reactions are ravuconazole and its derivatives .
相似化合物的比较
Fosravuconazole is similar to other triazole antifungal agents such as itraconazole and fluconazole. it has several unique features:
Higher Potency: Fosravuconazole has shown higher potency against fluconazole-resistant strains.
Improved Solubility and Bioavailability: The prodrug form, fosravuconazole L-lysine ethanolate, has improved solubility and oral bioavailability compared to ravuconazole.
Reduced Pill Burden: Fosravuconazole requires fewer doses compared to itraconazole, making it more patient-friendly.
Similar compounds include:
Itraconazole: Another triazole antifungal agent used for the treatment of various fungal infections.
Fluconazole: A widely used triazole antifungal agent with a broad spectrum of activity.
Ravuconazole: The active form of fosravuconazole, used for its potent antifungal effects.
属性
IUPAC Name |
[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N5O5PS/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33)/t15-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTNEMZCCLUTNX-NPMXOYFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N5O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188627 | |
| Record name | Fosravuconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351227-64-0 | |
| Record name | 4-[2-[(1R,2R)-2-(2,4-Difluorophenyl)-1-methyl-2-[(phosphonooxy)methoxy]-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351227-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fosravuconazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351227640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosravuconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fosravuconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSRAVUCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4Q6O5430L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of fosravuconazole?
A1: Fosravuconazole is a prodrug of ravuconazole, a triazole antifungal agent. [] Ravuconazole inhibits the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi. [, ] By inhibiting ergosterol production, ravuconazole disrupts the fungal cell membrane, leading to cell death. []
Q2: Does fosravuconazole have a different mechanism of action compared to other azole antifungals?
A2: No, fosravuconazole shares the same mechanism of action with other azole antifungals, targeting the CYP51 enzyme involved in ergosterol biosynthesis. [, ] The difference lies in its pharmacokinetic properties and potential for fewer drug interactions due to its prodrug nature and lower affinity for some drug-metabolizing enzymes. [, ]
Q3: What is the molecular formula and weight of fosravuconazole?
A3: The molecular formula of fosravuconazole L-lysine ethanolate is C32H39FN8O8P • C6H15N2O2 • C2H6O. Its molecular weight is 823.81 g/mol.
Q4: What is known about the stability of fosravuconazole formulations?
A4: While specific details about the stability of different fosravuconazole formulations are not provided in the papers, its development as a prodrug aimed to improve its pharmacokinetic properties, suggesting a focus on formulation strategies to enhance its stability, solubility, and bioavailability. [, ]
Q5: What is the pharmacokinetic profile of fosravuconazole?
A5: Fosravuconazole demonstrates 100% bioavailability after oral administration, reaching plasma concentrations of ravuconazole 10-35 times higher than current oral anti-onychomycosis drugs. [] It also shows good skin and nail tissue transition and tissue retention. [] Ravuconazole, the active metabolite of fosravuconazole, has a longer half-life compared to itraconazole. []
Q6: Does food intake affect the absorption of fosravuconazole?
A6: Unlike itraconazole, fosravuconazole is not affected by food intake, making it a more convenient treatment option. []
Q7: What types of fungal infections has fosravuconazole shown efficacy against in clinical trials?
A7: Fosravuconazole has demonstrated efficacy in treating various fungal infections, including onychomycosis (nail fungus) caused by dermatophytes and Candida species, [, , , , , ] tinea capitis, [] tinea corporis, [, ] subcutaneous Purpureocillium lilacinum infection, [] and eumycetoma caused by Madurella mycetomatis. [, , , ]
Q8: What is the efficacy of fosravuconazole compared to other antifungal treatments for onychomycosis?
A8: In a placebo-controlled, double-blind trial, fosravuconazole administered orally once daily for 12 weeks showed superior efficacy compared to placebo in treating onychomycosis. At 48 weeks after treatment initiation, fosravuconazole achieved a complete cure rate of 59.4%, a marked clinical improvement rate of 83.1%, and a mycological cure rate by direct microscopy of 82.0%. [, ] These rates are significantly higher than those reported for itraconazole in similar settings. []
Q9: Are there known cases of fosravuconazole resistance?
A9: Yes, there have been reports of Malassezia pachydermatis clinical isolates exhibiting multi-azole resistance, including resistance to fosravuconazole's active metabolite, ravuconazole. [] These resistant strains were found to harbor mutations in the ERG11 gene, encoding the CYP51 target enzyme. []
Q10: Does the emergence of terbinafine-resistant dermatophytes impact the potential use of fosravuconazole?
A10: Yes, the increasing prevalence of terbinafine-resistant dermatophyte strains highlights the need for alternative treatment options. [, ] Fosravuconazole, with its distinct mechanism of action targeting ergosterol biosynthesis, presents a promising alternative for managing infections caused by terbinafine-resistant strains. [, , ]
Q11: Have serum beta-glucan measurements been explored as a potential biomarker for monitoring fosravuconazole treatment response in eumycetoma?
A11: Yes, studies have investigated the use of serum beta-glucan levels for monitoring treatment response in patients with eumycetoma treated with fosravuconazole. [, ] While beta-glucan concentrations can be measured in serum, a significant decrease was primarily observed after surgical intervention, not solely during or after antifungal treatment. [] Further research is needed to determine the reliability of beta-glucan as a predictive marker for treatment success or recurrence. []
Q12: What are the main alternatives to fosravuconazole for treating onychomycosis?
A12: Alternatives to fosravuconazole for onychomycosis treatment include other oral antifungals such as terbinafine and itraconazole, as well as topical antifungal agents like efinaconazole and luliconazole. [, , ] The choice of treatment depends on factors such as the severity of the infection, patient characteristics, and potential drug interactions. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



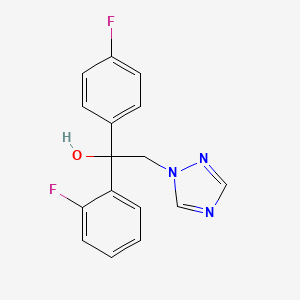
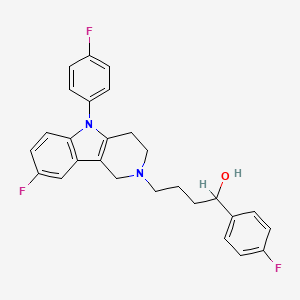

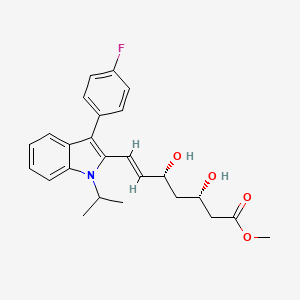

![1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone](/img/structure/B1673510.png)
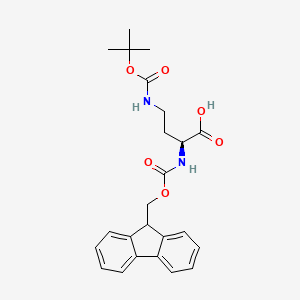
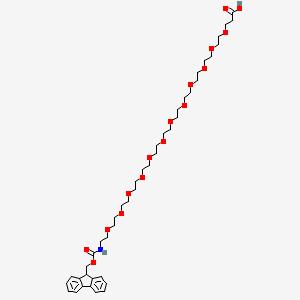
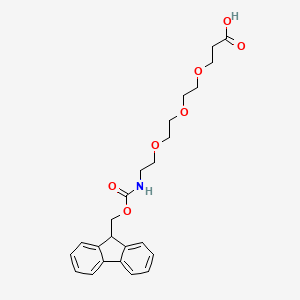

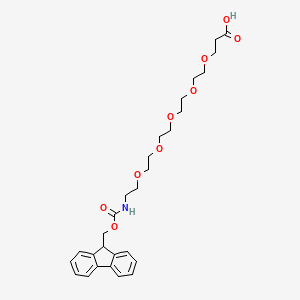
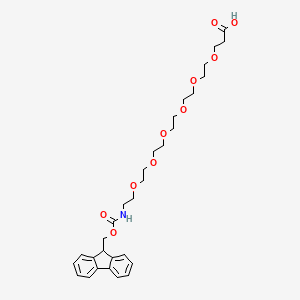
![[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid](/img/structure/B1673517.png)
